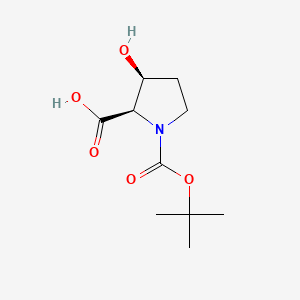

Boc-cis-3-hydroxy-D-proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-80-9 | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Reactivity, and Application

Introduction: The Strategic Value of Hydroxylated Proline Analogs

Within the landscape of peptide chemistry and drug development, proline and its derivatives occupy a unique position. The inherent conformational rigidity of the pyrrolidine ring restricts the peptide backbone, making proline a powerful tool for stabilizing secondary structures like β-turns and polyproline helices.[1] The strategic introduction of functional groups onto this ring further refines its utility. Boc-cis-3-hydroxy-D-proline, in particular, is a chiral building block of significant interest.

This guide provides a detailed examination of the chemical and physical properties of this compound. It is intended for researchers and drug development professionals who seek to leverage its unique attributes. The presence of the hydroxyl group offers a reactive handle for further modification, while the cis stereochemistry, combined with the D-configuration, profoundly influences peptide conformation and proteolytic stability.[2][3] The tert-butoxycarbonyl (Boc) protecting group ensures its compatibility with well-established synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[2][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key physicochemical data for this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 118492-87-8 | [2][5][6] |

| Molecular Formula | C₁₀H₁₇NO₅ | [2] |

| Molecular Weight | 231.25 g/mol | [2][6][7] |

| Appearance | White powder | [2] |

| Melting Point | 101-103 °C | [6] |

| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [2] |

| Purity | ≥97% (NMR) | [2][5] |

| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [7] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the molecule. While specific spectra are proprietary to suppliers, publicly available data indicate key characteristics.[7][8]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9H), along with multiplets for the pyrrolidine ring protons and the hydroxyl and carboxylic acid protons. The specific chemical shifts and coupling constants of the ring protons are crucial for confirming the cis stereochemistry.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the distinct carbons of the pyrrolidine ring.[7]

-

Mass Spectrometry (MS): The exact mass is 231.11067264 Da.[7] Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, verifying the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the alkyl groups, and the strong C=O stretch of the urethane and carboxylic acid carbonyls.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by its three key features: the acid-labile Boc protecting group, the nucleophilic carboxylate, and the secondary hydroxyl group.

The Boc Protecting Group: Stability and Cleavage

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions (e.g., saponification, catalytic hydrogenation) while being readily removable under acidic conditions.[9] This orthogonality is fundamental to its use in SPPS.

The standard method for Boc deprotection is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine.

References

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. proactivemr.com [proactivemr.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C10H17NO5 | CID 14037016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BOC-CIS-3-HYDROXY-L-PROLINE(186132-96-7) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciforum.net [sciforum.net]

An In-depth Technical Guide to (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid: A Chiral Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, stereoselective synthesis, and critical applications in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Proline Analogs

(2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, often referred to as Boc-cis-3-hydroxy-D-proline, is a non-proteinogenic amino acid derivative that has garnered significant attention in the pharmaceutical industry. Its rigid pyrrolidine core, combined with the specific stereochemistry at the C2 and C3 positions, offers a unique conformational constraint that is highly sought after in the design of peptidomimetics and other small molecule therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled, sequential reactions in complex synthetic pathways, making it an invaluable tool for peptide synthesis and the construction of intricate molecular architectures.[1]

The strategic placement of the hydroxyl group at the C3 position introduces a key functional handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets, thereby influencing the potency and selectivity of the final drug candidate. This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is essential for its handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₅ | [2][3][4][5] |

| Molecular Weight | 231.25 g/mol | [2][3][4][5] |

| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [3][5] |

| CAS Number | 118492-87-8 | [2] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 390.9 ± 42.0 °C at 760 mmHg | [5] |

| Melting Point | 146 °C (decomposes) for a related isomer (N-Boc-cis-4-hydroxy-L-proline) | [6] |

| pKa (Carboxylic Acid) | Estimated ~1.92 (based on hydroxyproline) | [7] |

| Solubility | Soluble in polar organic solvents like DMSO | |

| Topological Polar Surface Area (TPSA) | 87.1 Ų | [4] |

| LogP | 0.44 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Stereoselective Synthesis: A Methodological Deep Dive

The precise arrangement of the chiral centers in (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is critical for its function as a building block. The synthesis of this specific stereoisomer requires a carefully controlled sequence of reactions. A common and effective strategy involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.

Synthesis Protocol: From Methyl Ester to Carboxylic Acid

This protocol details the hydrolysis of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester to yield the desired carboxylic acid. The choice of a mild base like lithium hydroxide is crucial to prevent epimerization at the stereogenic centers.

Step-by-Step Methodology:

-

Dissolution: Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in tetrahydrofuran (THF).

-

Saponification: To the solution, add 0.2N aqueous lithium hydroxide (1.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and extract with 0.2N aqueous lithium hydroxide solution.

-

Acidification: Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.[8]

Causality Behind Experimental Choices:

-

Choice of Base: Lithium hydroxide is a strong enough base to hydrolyze the ester but is less likely to cause unwanted side reactions compared to stronger bases like sodium hydroxide, especially at room temperature.

-

Solvent System: The THF/water solvent system ensures the solubility of both the organic starting material and the inorganic base, facilitating an efficient reaction.

-

Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which can then be extracted into an organic solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target carboxylic acid from its methyl ester.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid. The following are the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4-1.5 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the range of 1.8-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group and the proton at the C2 position are key diagnostic signals, and their coupling constants can help confirm the cis relationship.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group (around 170-180 ppm and 155-160 ppm, respectively). The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively. The carbons of the pyrrolidine ring will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several strong and broad absorption bands due to hydrogen bonding.[9]

-

O-H Stretch: A very broad band is expected in the region of 2500-3500 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong absorption band should appear between 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid and another strong band around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.

-

C-O Stretch: A medium to strong band is anticipated in the 1210-1320 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 232.1. The fragmentation pattern may involve the loss of the Boc group or water.

Applications in Drug Development: Case Studies

The utility of substituted proline analogs, including (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is prominently demonstrated in the synthesis of several groundbreaking antiviral drugs.

Key Intermediate in Hepatitis C Virus (HCV) Protease Inhibitors

This class of compounds has been instrumental in the development of direct-acting antivirals for the treatment of chronic hepatitis C. The rigid pyrrolidine scaffold serves as a key structural element that mimics a peptide backbone, allowing the inhibitor to bind effectively to the active site of the HCV NS3/4A protease.

-

Boceprevir (Victrelis™): Boceprevir is a potent inhibitor of the HCV NS3 protease.[10] Its synthesis utilizes a chiral bicyclic proline fragment that is structurally related to the topic compound.[11] The development of boceprevir highlighted the importance of conformationally constrained amino acid derivatives in achieving high binding affinity and selectivity.

-

Telaprevir (Incivek™): Similarly, Telaprevir, another first-generation HCV protease inhibitor, incorporates a proline-like scaffold.[12] The synthesis of Telaprevir and its analogs often involves the coupling of complex amino acid derivatives, where the stereochemistry of each building block is crucial for the final biological activity.

The successful development of these drugs underscores the value of chiral building blocks like (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid in providing the necessary structural motifs for potent and selective enzyme inhibition.

General Drug Discovery Workflow

Caption: Role of the title compound in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[5]

Conclusion

(2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid stands out as a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and functional group handles provide a robust platform for the design and development of novel therapeutics. This guide has provided a detailed technical overview to aid researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.

References

- 1. Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid [anaspec.com]

- 2. labsolu.ca [labsolu.ca]

- 3. (2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid 97% | CAS: 186132-96-7 | AChemBlock [achemblock.com]

- 4. (2R,3R)-1-((tert-Butoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 10657135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | 186132-96-7 [sigmaaldrich.com]

- 6. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Synthesis, and Applications in Advanced Peptide Design

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-cis-3-hydroxy-D-proline (Boc-cis-3-hydroxy-D-proline), a pivotal building block in contemporary peptide synthesis and medicinal chemistry. Its unique stereochemistry, featuring a cis-hydroxyl group on the D-proline scaffold, imparts significant conformational constraints that are invaluable for the design of structurally defined and biologically active peptides. This document will detail the physicochemical properties, outline a robust synthetic pathway, provide comprehensive analytical methodologies for quality control, and explore the mechanistic impact of this amino acid on peptide secondary structure. The insights provided herein are intended to empower researchers to leverage the unique attributes of this compound for the development of next-generation therapeutics.

Introduction: The Strategic Value of Hydroxylated Proline Analogs

Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational rigidity imparted by their cyclic structure. This inherent constraint is a powerful tool for peptide chemists seeking to control the secondary structure of synthetic peptides. The introduction of a hydroxyl group to the proline ring further refines this control, offering a stereospecific handle to influence peptide folding and stability.[1]

This compound, in particular, is a non-natural amino acid that has garnered significant interest. The D-configuration provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus enhancing the pharmacokinetic profile of peptide-based drugs.[2] The cis orientation of the 3-hydroxyl group, as we will explore, plays a crucial role in dictating the local conformation of the peptide backbone, often promoting the formation of specific turn structures.[3][4] This guide serves as a comprehensive resource for the effective utilization of this valuable synthetic tool.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Reference(s) |

| CAS Number | 118492-87-8 | [1] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1][5] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (by NMR) | [1] |

| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [1] |

| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [5] |

| Storage Conditions | Store at 0-8 °C | [1] |

The structure of this compound, with its key functional groups, is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound requires a stereocontrolled approach to establish the desired cis relationship between the carboxyl and hydroxyl groups. While multiple synthetic routes to 3-hydroxyproline derivatives exist, a common and reliable strategy involves the diastereoselective functionalization of a suitable proline precursor. The following protocol is a representative synthesis based on established chemical principles.

Synthesis Workflow

References

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Diastereoselective Synthesis of Boc-cis-3-hydroxy-D-proline

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of N-Boc-cis-3-hydroxy-D-proline, a valuable chiral building block in modern drug discovery and peptide chemistry.[1][2] The unique conformational constraints imposed by the 3-hydroxyproline scaffold are instrumental in designing bioactive peptides and small molecule therapeutics.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for methodological choices, and the validation of a reliable synthetic pathway. We present a detailed, field-proven protocol, quantitative data, mechanistic insights, and a survey of alternative synthetic strategies, designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of 3-Hydroxyproline Scaffolds

Proline derivatives are unique among amino acids due to the conformational rigidity imparted by their pyrrolidine ring. Functionalization of this ring, particularly with a hydroxyl group at the C3 position, introduces a potent tool for modulating the physicochemical and pharmacological properties of a parent molecule. The cis-3-hydroxy-D-proline enantiomer, in its N-Boc protected form, is a particularly sought-after intermediate. The hydroxyl group provides a vector for further functionalization and can engage in key hydrogen-bonding interactions within a biological target, while the Boc (tert-butoxycarbonyl) group offers robust, acid-labile protection essential for multi-step synthetic campaigns like solid-phase peptide synthesis.[3][4]

The primary challenge in its synthesis lies in the precise stereocontrol at two chiral centers (C2 and C3). This guide will detail a robust chemical synthesis route that addresses this challenge effectively.

Core Synthesis Principles and Strategic Overview

The synthesis of this compound can be conceptually broken down into two key transformations:

-

Establishment of the D-proline scaffold: The synthesis must begin with or create a pyrrolidine ring with the (R)-configuration at the C2 carboxyl-bearing carbon.

-

Diastereoselective introduction of the cis-hydroxyl group: A hydroxyl group must be installed at the C3 position such that it is cis relative to the carboxylic acid group at C2.

Several strategies have been developed to achieve this, including the derivatization of existing chiral pools, asymmetric cyclization reactions, and enzymatic hydroxylation.[5][6][7] A highly effective and well-documented approach begins with D-mannitol, a readily available chiral starting material, to construct the D-pyrrolidine core and subsequently install the C3-hydroxyl group with the desired stereochemistry.[6][8] This method provides an excellent case study in asymmetric synthesis.

Detailed Protocol: A Chiral Pool Approach from D-Mannitol

This section details a validated pathway adapted from the work of Enders et al., which leverages D-mannitol to create a common key intermediate for both cis- and trans-3-hydroxy-D-prolines.[6][8]

Experimental Workflow Overview

The overall synthetic strategy involves the transformation of D-mannitol into a key silylated hydroxyproline intermediate, followed by functional group manipulation to yield the target compound.

Caption: High-level workflow for the synthesis of this compound from D-mannitol.

Part A: Synthesis of Key Aldehyde Intermediate (21)

The initial stages of this synthesis, as detailed by Enders et al., convert D-mannitol into a versatile O-silylated hydroxyproline intermediate (12).[6] For the synthesis of the cis isomer, this intermediate is first N-protected with a benzyl carbamate (Cbz) group. The primary silyl ether is then selectively cleaved, and the resulting primary alcohol is oxidized under Swern conditions to furnish the crucial aldehyde intermediate (21).[6]

Part B: Diastereoselective Reduction to cis-Alcohol

This is the critical stereochemistry-defining step. The reduction of the aldehyde (21) must favor the formation of the cis alcohol.

-

Causality: The choice of reducing agent is paramount. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often employed. The steric hindrance of the reagent forces the hydride to attack from the less hindered face of the aldehyde, leading to the desired cis stereoisomer. This is a classic example of substrate-directed stereocontrol.

Step-by-Step Protocol:

-

Dissolve the aldehyde intermediate (21) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane residues.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup followed by extraction with ethyl acetate.

-

Purify the crude product via silica gel column chromatography to yield the pure N-Cbz-cis-3-hydroxy-D-proline derivative.

Part C: Deprotection and Final N-Boc Protection

The final steps involve removing the Cbz and other protecting groups and installing the desired Boc group.

-

Mechanism of N-Boc Protection: The protection of the proline nitrogen with di-tert-butyl dicarbonate (Boc₂O) is a standard nucleophilic acyl substitution. The nitrogen atom of the deprotected proline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. A mild base is used to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[4]

Caption: Simplified mechanism for the N-Boc protection of the proline amine.

Step-by-Step Protocol:

-

The N-Cbz protected cis-alcohol from Part B is subjected to hydrogenolysis (H₂ gas, Palladium on Carbon catalyst) in a solvent like methanol or ethanol to remove the Cbz group.

-

After filtration to remove the catalyst and solvent evaporation, the resulting free amino acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.[9][10]

-

Add a base (e.g., sodium bicarbonate, triethylamine) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[11]

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Perform an acidic workup to remove excess base and byproducts, followed by extraction with an organic solvent.

-

The final product, this compound, is purified by column chromatography or recrystallization to yield a white solid.

Quantitative Data Summary

The following table provides representative quantitative data for the key steps described. Yields and reaction times are illustrative and may vary based on scale and specific experimental conditions.

| Step | Key Reagent(s) | Equivalents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Swern Oxidation | Oxalyl Chloride, DMSO | 1.2, 2.4 | CH₂Cl₂ | -78 | 1.5 | ~85-95% |

| Reduction | L-Selectride® | 1.5 | THF | -78 | 2-4 | ~70-80% (cis isomer) |

| Cbz Deprotection | H₂, 10% Pd/C | Catalytic | Methanol | RT | 4-8 | >95% |

| Boc Protection | Boc₂O, NaHCO₃ | 1.1, 2.0 | Dioxane/H₂O | RT | 12-16 | ~90-98% |

Alternative Synthetic Strategies: The Enzymatic Approach

While chemical synthesis offers versatility, enzymatic methods present a highly efficient and stereospecific alternative.[7] Proline hydroxylases are a class of 2-oxoglutarate-dependent dioxygenases that can introduce a hydroxyl group onto the proline ring with high regio- and stereo-selectivity.[12][13][14]

-

Principle: An engineered microorganism (e.g., E. coli) expressing a specific proline-3-hydroxylase can convert D-proline directly into cis-3-hydroxy-D-proline.[7][15] This process often requires the presence of co-substrates like 2-oxoglutarate, molecular oxygen, and a reducing agent like ascorbate.[14]

-

Advantages: This green chemistry approach offers exceptional stereoselectivity, avoids the use of harsh reagents and protecting groups for the hydroxylation step, and can be performed in aqueous media under mild conditions.[16]

-

Limitations: This method requires expertise in molecular biology and fermentation for enzyme production and optimization. The final N-Boc protection step would still need to be performed chemically.

Conclusion

The synthesis of this compound is a challenging yet achievable goal that highlights the principles of modern asymmetric synthesis. The chiral pool approach from D-mannitol provides a reliable and scalable chemical route, with the diastereoselective reduction of an aldehyde intermediate being the cornerstone of stereocontrol.[6][8] Concurrently, advances in biotechnology offer an elegant enzymatic alternative for the hydroxylation step, showcasing the convergence of synthetic chemistry and biology.[7] The choice of methodology will depend on the specific resources, scale, and expertise available to the research team. This guide provides the foundational knowledge and a validated protocol to empower scientists in obtaining this critical building block for their drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of cis- and trans-3-Hydroxy-D-proline and (+)-Detoxinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Structure of proline 3-hydroxylase. Evolution of the family of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pyrrolidine Ring's Pivotal Role: A Technical Guide to Proline Derivatives in Drug Design

Introduction: Beyond a Simple Amino Acid

Proline, often considered an outlier among the canonical amino acids due to its unique cyclic structure, holds a place of exceptional importance in the realm of drug discovery and design. Its rigid pyrrolidine ring imparts distinct conformational constraints on peptides and small molecules, a property that medicinal chemists have expertly exploited to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This guide provides an in-depth exploration of the multifaceted applications of proline and its derivatives in modern drug design, moving from fundamental principles to cutting-edge therapeutic strategies. We will delve into the causality behind its utility, from the stereochemical control it offers in synthesis to its role as a key recognition motif in complex biological systems.

The Structural Cornerstone: Proline's Conformational Rigidity

The defining feature of proline is its secondary amine, incorporated within a five-membered pyrrolidine ring. This cyclic nature severely restricts the rotation around the N-Cα bond (phi, φ angle) to approximately -65°, a stark contrast to the conformational flexibility of other amino acids.[1][2] This rigidity has profound implications for the three-dimensional structure of molecules in which it is incorporated.

-

Inducing Turns and Kinks: In peptide chains, proline often acts as a "helix breaker," disrupting regular secondary structures like alpha-helices and beta-sheets.[1][3] This property is invaluable in designing peptidomimetics that mimic the bioactive conformation of a natural peptide, particularly at turn regions which are frequently involved in receptor binding.

-

Stabilizing Bioactive Conformations: By locking a portion of a molecule into a specific orientation, proline derivatives can reduce the entropic penalty of binding to a biological target, thereby increasing affinity. This pre-organization of the ligand for its receptor is a cornerstone of modern drug design.

-

Cis-Trans Isomerization: The X-Pro peptide bond can exist in both cis and trans conformations, with a lower energy barrier for isomerization compared to other peptide bonds.[4] This equilibrium can be a critical determinant of biological activity, and chemists can design proline analogs to favor one isomer over the other to optimize drug-target interactions.

Asymmetric Organocatalysis: The Proline Revolution

The early 21st century witnessed a paradigm shift in asymmetric synthesis with the emergence of organocatalysis, and L-proline was at the forefront of this revolution.[5][6] Its ability to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid moieties, has made it a powerful and environmentally benign tool for creating chiral molecules.[7]

Mechanism of Action: Enamine and Iminium Catalysis

Proline's catalytic prowess stems from its ability to form key reactive intermediates with carbonyl compounds:

-

Enamine Catalysis: Proline reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the parent carbonyl and can react stereoselectively with an electrophile. The chirality of the proline catalyst dictates the facial selectivity of the attack, leading to a specific enantiomer of the product.[6][8]

-

Iminium Catalysis: With α,β-unsaturated carbonyls, proline forms a chiral iminium ion. This lowers the LUMO of the carbonyl system, activating it for nucleophilic attack. Again, the proline scaffold directs the incoming nucleophile to one face of the molecule.[8]

Key Proline-Catalyzed Reactions in Drug Synthesis:

The versatility of proline and its derivatives as organocatalysts is demonstrated by the wide array of stereoselective transformations they can mediate.[9][10]

| Reaction | Description | Application in Drug Synthesis |

| Aldol Reaction | Formation of β-hydroxy carbonyl compounds from two carbonyl compounds. | Synthesis of chiral building blocks for polyketide natural products and various drug scaffolds.[8] |

| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. | Creation of β-amino carbonyl compounds, precursors to many pharmaceuticals including alkaloids and β-lactam antibiotics.[8] |

| Michael Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Enantioselective formation of carbon-carbon bonds, crucial for building complex molecular frameworks.[8] |

| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile. | Construction of cyclic and bicyclic systems with high stereocontrol, common in natural product synthesis and drug discovery.[6] |

Experimental Workflow: A Proline-Catalyzed Asymmetric Aldol Reaction

Objective: To synthesize a chiral β-hydroxy ketone with high enantiomeric excess using L-proline as the catalyst.

Materials:

-

Aldehyde (e.g., isobutyraldehyde)

-

Ketone (e.g., acetone)

-

L-proline (catalyst)

-

Solvent (e.g., DMSO)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na2SO4)

Procedure:

-

To a solution of the aldehyde in the chosen solvent, add the ketone.

-

Add a catalytic amount of L-proline (typically 5-30 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding the quenching solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or NMR analysis.

Causality Behind Choices:

-

Solvent: DMSO is often used as it can dissolve both the reactants and the catalyst and can facilitate the catalytic cycle.

-

Catalyst Loading: A catalytic amount is sufficient as the proline is regenerated during the reaction cycle. The optimal loading needs to be determined for each specific reaction.

-

Temperature: Temperature can influence the reaction rate and the stereoselectivity. Lower temperatures often lead to higher enantioselectivity.

Proline Derivatives as Scaffolds in Drug Molecules

The unique structural features of proline make it an attractive scaffold for the design of a wide range of therapeutic agents. By modifying the pyrrolidine ring, medicinal chemists can fine-tune the pharmacological properties of a drug candidate.

Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against proteolytic degradation and better oral bioavailability.[11] Proline and its derivatives are frequently incorporated into peptidomimetic designs to induce specific secondary structures that are crucial for biological activity.[11] For instance, the replacement of a natural amino acid with a proline analog can lock the peptide backbone into a bioactive conformation, leading to increased potency.

Enzyme Inhibitors

The conformationally constrained nature of the pyrrolidine ring makes proline derivatives ideal scaffolds for designing enzyme inhibitors.[12] The rigid structure can orient functional groups into specific clefts of an enzyme's active site, leading to potent and selective inhibition.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: Many ACE inhibitors, used to treat hypertension, are proline derivatives.[13][14] The proline moiety mimics the C-terminal dipeptide of angiotensin I, allowing the inhibitor to bind tightly to the active site of ACE. Captopril and enalapril are classic examples.

-

Matrix Metalloproteinase (MMP) Inhibitors: D-proline derivatives have been designed to selectively inhibit MMPs, which are implicated in cancer and inflammation.[12] The pyrrolidine ring serves as a scaffold to position a zinc-binding group and other substituents for optimal interaction with the enzyme.

-

Antiviral Agents: Proline derivatives have been instrumental in the development of antiviral drugs. A notable recent example is Nirmatrelvir (a component of Paxlovid), a protease inhibitor used to treat COVID-19, which features a proline-like structure.[15][16][17]

Case Study: Pyrrolidine-5-carboxylate Reductase 1 (PYCR1) Inhibitors

PYCR1 is an enzyme involved in proline biosynthesis and is overexpressed in several cancers. A focused screen of proline analogs identified N-formyl L-proline (NFLP) as a potent inhibitor of human PYCR1.[18] The crystal structure of PYCR1 in complex with NFLP revealed that the inhibitor induces conformational changes in the active site, leading to additional hydrogen bonds and enhanced binding affinity.[18] This study provides a proof-of-concept for discovering novel anticancer agents by targeting proline metabolism.[18]

Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often associated with disease. Targeting PPIs with small molecules is a challenging but promising area of drug discovery. Proline-rich motifs (PRMs) are frequently found in signaling proteins and are recognized by specific proline-rich domains (PRDs), such as SH3 and WW domains.[19][20][21]

-

The Role of Proline-Rich Motifs: PRMs often adopt a polyproline type II (PPII) helix conformation, which is an extended, left-handed helix.[22] This structure provides a unique recognition surface for PRDs.

-

Designing PPI Inhibitors: By designing peptidomimetics or small molecules that mimic the key interactions of a PRM with its cognate PRD, it is possible to disrupt these interactions and modulate downstream signaling pathways.[20] The inherent rigidity and turn-inducing properties of proline make its derivatives valuable starting points for the design of such inhibitors.

Future Perspectives and Conclusion

The applications of proline derivatives in drug design are continually expanding. Recent trends include the development of novel proline analogs with unique stereochemical and electronic properties, such as fluorinated prolines and bicyclic proline mimetics.[23][24] These next-generation building blocks offer even greater control over molecular conformation and can lead to drugs with improved potency, selectivity, and metabolic stability.

References

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Proline Overview, Structure & Functions - Lesson | Study.com [study.com]

- 3. quora.com [quora.com]

- 4. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors [mdpi.com]

- 13. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

- 17. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proline-rich sequence recognition domains (PRD): ligands, function and inhibition. | Semantic Scholar [semanticscholar.org]

- 20. Proline-rich sequence recognition domains (PRD): ligands, function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxyproline Isomers

Abstract

3-Hydroxyproline (3-Hyp), a post-translationally modified amino acid, is a critical component of collagen, influencing the stability and function of the extracellular matrix. The presence of two chiral centers in 3-hydroxyproline gives rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The stereochemistry at both the C2 (α-carbon) and C3 positions profoundly impacts the conformation of the pyrrolidine ring, which in turn dictates its role in protein structure, particularly the collagen triple helix. This technical guide provides a comprehensive overview of the stereochemistry of 3-hydroxyproline isomers, delving into their synthesis, separation, and characterization. We will explore the nuances of their biological significance, with a focus on their role in collagen stability and related pathologies. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, medicinal chemistry, and materials science.

Introduction: The Significance of 3-Hydroxyproline Stereochemistry

While 4-hydroxyproline is the more abundant hydroxylated form of proline in collagen, 3-hydroxyproline plays a crucial, albeit less frequent, role in the structural integrity of connective tissues.[1][2] The enzymatic hydroxylation of proline residues at the 3-position is a critical post-translational modification catalyzed by prolyl 3-hydroxylases.[3] This modification is not random; specific proline residues within the collagen sequence are targeted, and the resulting stereochemistry is tightly controlled.

The biological importance of 3-hydroxyproline is underscored by the severe consequences of its deficiency. Genetic defects that impair the formation of 3-hydroxyproline can lead to recessive osteogenesis imperfecta, a brittle bone disease.[1] This highlights the indispensable role of correctly configured 3-hydroxyproline in the supramolecular assembly of collagen fibrils.[1]

From a chemical perspective, the two stereocenters of 3-hydroxyproline give rise to four stereoisomers, which can be broadly classified as cis and trans based on the relative orientation of the hydroxyl and carboxyl groups. The naturally occurring isomer in collagen is trans-L-3-hydroxyproline ((2S,3S)-3-hydroxyproline). The other isomers, while not typically found in native collagen, are of significant interest for research and drug development, as they can serve as conformational probes and building blocks for novel therapeutics.[4]

This guide will provide a detailed exploration of the stereochemical landscape of 3-hydroxyproline, offering insights into the synthesis of all its stereoisomers, the analytical techniques for their separation and identification, and their differential impact on collagen structure and stability.

The Stereoisomers of 3-Hydroxyproline

The four stereoisomers of 3-hydroxyproline are:

-

(2S,3S)-3-hydroxyproline (trans-L-3-hydroxyproline): The naturally occurring isomer in collagen.

-

(2R,3R)-3-hydroxyproline (trans-D-3-hydroxyproline): The enantiomer of the natural isomer.

-

(2S,3R)-3-hydroxyproline (cis-L-3-hydroxyproline): A diastereomer of the natural isomer.

-

(2R,3S)-3-hydroxyproline (cis-D-3-hydroxyproline): The enantiomer of cis-L-3-hydroxyproline.

The cis and trans nomenclature refers to the relative stereochemistry of the hydroxyl group at C3 and the carboxyl group at C2. In the trans isomers, these groups are on opposite sides of the pyrrolidine ring, while in the cis isomers, they are on the same side. This seemingly subtle difference has profound implications for the pucker of the pyrrolidine ring and, consequently, the overall conformation of peptides and proteins incorporating these isomers.

Synthesis of 3-Hydroxyproline Stereoisomers

The stereocontrolled synthesis of all four isomers of 3-hydroxyproline is a significant challenge that has been addressed through various innovative strategies. These methods are crucial for obtaining pure isomers for research and as building blocks in peptide and medicinal chemistry.

Asymmetric Synthesis

Asymmetric synthesis provides a powerful approach to access enantiomerically pure 3-hydroxyproline isomers. A notable strategy involves the use of Sharpless asymmetric epoxidation followed by reductive cyclization.[5][6] This method allows for the controlled introduction of the hydroxyl group with a specific stereochemistry, which then directs the formation of the pyrrolidine ring.

Illustrative Asymmetric Synthesis Workflow:

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to introduce chirality into a precursor molecule.[6] For instance, enzymatic resolution can be employed to separate cis and trans racemates of 3-hydroxyproline derivatives.[7]

Protocol for Enzymatic Resolution of N-acetyl-3-hydroxyproline Racemates:

-

Substrate Preparation: Synthesize a racemic mixture of N-acetyl-cis-3-hydroxyproline and N-acetyl-trans-3-hydroxyproline.

-

Enzymatic Hydrolysis: Incubate the racemic mixture with a suitable acylase enzyme. The enzyme will selectively hydrolyze one enantiomer of the N-acetylated amino acid.

-

Separation: Separate the resulting free amino acid (from the hydrolyzed enantiomer) from the unreacted N-acetylated amino acid (the other enantiomer) using ion-exchange chromatography.

-

Deprotection: Chemically hydrolyze the remaining N-acetylated amino acid to obtain the other enantiomer of 3-hydroxyproline.

Analytical Separation and Characterization

The structural similarity of the 3-hydroxyproline isomers necessitates sophisticated analytical techniques for their separation and characterization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of hydroxyproline isomers.[8][9] Due to their high polarity and structural similarity, derivatization is often required to achieve adequate separation. Chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), are employed to convert the enantiomeric pairs into diastereomers, which can then be resolved on a standard C18 column.[10][11]

Table 1: Comparison of Analytical Techniques for 3-Hydroxyproline Isomer Separation

| Technique | Principle | Advantages | Disadvantages |

| RP-HPLC with Chiral Derivatization | Diastereomer formation followed by separation on a non-chiral stationary phase. | Robust, widely available instrumentation. | Requires derivatization step, which can be time-consuming. |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | No derivatization required. | Chiral columns can be expensive and have limited lifetimes. |

| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in the presence of a chiral selector. | High separation efficiency, small sample volume. | Lower sensitivity compared to HPLC-MS. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. | High sensitivity and selectivity. | Requires derivatization to increase volatility. |

Experimental Protocol: RPLC-MS Separation of 3-Hydroxyproline Isomers after L-FDVA Derivatization

-

Sample Hydrolysis: Hydrolyze the protein or peptide sample using 6 M HCl at 110°C for 24 hours. Note that acid hydrolysis can cause some epimerization, so careful control of conditions is crucial.[12]

-

Derivatization:

-

Dry the hydrolysate and redissolve in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

-

Add a solution of L-FDVA in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Quench the reaction by adding a small amount of acid (e.g., 1 M HCl).

-

-

RPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., HALO® ES-C18).[10][13]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV detection (e.g., at 340 nm for the DNP chromophore) and electrospray ionization mass spectrometry (ESI-MS) for confirmation of identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-hydroxyproline isomers.[14] The coupling constants between the protons on the pyrrolidine ring, particularly between H-2 and H-3, are diagnostic for the cis or trans configuration.[14]

Table 2: Representative ¹H NMR Data for cis-3-hydroxy-L-proline [14]

| Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-2 | 4.1 | d | 4.1 |

| H-3 | 4.5 | m | |

| H-4 | 2.1-2.3 | m | |

| H-5α | 3.4 | dd | 12.0, 4.0 |

| H-5β | 3.2 | dd | 12.0, 2.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

X-ray Crystallography

X-ray crystallography provides definitive structural information about the solid-state conformation of 3-hydroxyproline and its derivatives.[15][16] Crystal structures of collagen-like peptides containing 3-hydroxyproline have confirmed the puckering preferences of the pyrrolidine ring and their impact on the triple helix.[15]

Impact on Collagen Stability

The stereochemistry of 3-hydroxyproline has a significant and often counterintuitive effect on the stability of the collagen triple helix. While 4-hydroxyproline is known to stabilize the triple helix, studies have shown that 3-hydroxyproline, particularly in its natural trans configuration, can have a destabilizing effect compared to proline.[17][18]

This destabilization is attributed to stereoelectronic effects. The inductive effect of the 3-hydroxyl group can weaken the interstrand hydrogen bond between the carbonyl group of the 3-hydroxyproline residue and the amide proton of the glycine in the following strand.[17][18]

Workflow for Assessing the Impact of 3-Hyp Isomers on Collagen Stability:

Conclusion and Future Perspectives

The stereochemistry of 3-hydroxyproline is a critical determinant of its function in biological systems and its potential applications in drug discovery and materials science. The ability to synthesize and separate the individual stereoisomers has opened up new avenues for research into the fine-tuning of collagen stability and the design of novel biomaterials.

Future research in this area will likely focus on:

-

Elucidating the specific roles of different prolyl 3-hydroxylase isoforms in generating distinct 3-hydroxyproline stereochemistries in various collagen types.

-

Developing more efficient and scalable synthetic routes to all 3-hydroxyproline stereoisomers.

-

Exploring the use of 3-hydroxyproline isomers as conformational constraints in peptide-based drugs to enhance their stability and bioactivity.

-

Investigating the potential of 3-hydroxyproline-containing peptides in tissue engineering and regenerative medicine.

A thorough understanding of the stereochemical nuances of 3-hydroxyproline will continue to be a cornerstone of advancements in our understanding of collagen biology and the development of innovative therapeutic strategies.

References

- 1. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. halocolumns.com [halocolumns.com]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources [iris.unipv.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bif.wisc.edu [bif.wisc.edu]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Boc-cis-3-hydroxy-D-proline

Introduction: The Significance of Hydroxyproline Isomers in Peptide Therapeutics

Proline and its hydroxylated derivatives are pivotal in defining the secondary structure of peptides and proteins, imparting conformational rigidity that can enhance biological activity and metabolic stability. While (2S,4R)-4-hydroxyproline is the most common post-translational modification in collagen, the incorporation of less common stereoisomers, such as cis-3-hydroxy-D-proline, offers a unique tool for medicinal chemists. The cis-3-hydroxyl group and the D-configuration of the α-carbon introduce distinct conformational constraints, influencing peptide backbone folding and interaction with biological targets. This can lead to peptides with novel therapeutic properties, including enhanced resistance to enzymatic degradation.

The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method, particularly for the synthesis of complex or lengthy peptides where aggregation can be a concern with Fmoc chemistry.[] This guide provides a comprehensive protocol for the incorporation of Boc-cis-3-hydroxy-D-proline into synthetic peptides, addressing the unique challenges posed by this sterically hindered and functionalized amino acid. We will delve into the rationale behind the choice of protecting groups, coupling reagents, and cleavage conditions, providing researchers with the necessary tools to successfully synthesize these modified peptides.

Core Principles: Orthogonal Protection in Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a cornerstone of this methodology. It operates on a principle of graduated acid lability, which, while not strictly orthogonal, provides a practical and effective approach.[2][3]

-

Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group. It is readily removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

-

Permanent Side-Chain Protection: Benzyl-based protecting groups (e.g., Benzyl ether for hydroxyl groups) are employed for the "permanent" protection of amino acid side chains. These groups are stable to the repetitive TFA treatment but are cleaved during the final, more aggressive acidolytic step (e.g., with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)).[3][5]

For this compound, protection of the secondary hydroxyl group is highly recommended to prevent side reactions, such as O-acylation, during the coupling steps.[6] The benzyl (Bzl) ether is the standard and appropriate choice for this purpose, as it is cleaved concurrently with other benzyl-based side-chain protecting groups and the peptide from the resin in the final cleavage step.

Materials and Reagents

| Reagent | Grade | Supplier |

| Boc-cis-3-hydroxy(Bzl)-D-proline | Peptide Synthesis | Various |

| Merrifield Resin or MBHA Resin | 100-200 mesh | Various |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Sigma-Aldrich |

| HATU / HBTU | Peptide Synthesis | Various |

| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Praxis |

| Trifluoromethanesulfonic acid (TFMSA) | 99% | Sigma-Aldrich |

| Scavengers (e.g., anisole, p-cresol) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

Experimental Protocols

Diagram of the Boc-SPPS Cycle

References

Application Notes & Protocols: A Guide to Coupling Reagents for Boc-cis-3-hydroxy-D-proline Incorporation

Abstract

Incorporation of non-canonical amino acids such as Boc-cis-3-hydroxy-D-proline is a critical step in the development of novel peptidomimetics and therapeutic peptides. The unique structural constraints of this residue, characterized by its tertiary amine, cis-substitution on the pyrrolidine ring, and a secondary hydroxyl group, present significant challenges to standard peptide coupling protocols. This guide provides a detailed analysis of common coupling reagents, evidence-based recommendations for their selection, and robust, step-by-step protocols for the successful incorporation of this compound in both solid-phase and solution-phase peptide synthesis.

Introduction: The Challenge of Incorporating Substituted Prolines

This compound is a valuable building block in medicinal chemistry.[1] Its rigid pyrrolidine ring imparts conformational stability to peptide backbones, while the hydroxyl group offers a site for further functionalization. However, its successful incorporation is non-trivial. The primary obstacles include:

-

Steric Hindrance: The N-terminal Boc group, combined with the cyclic structure and the C3 substituent, creates significant steric bulk around the carboxyl group. This slows down the kinetics of amide bond formation and can lead to incomplete coupling.[2][3][4]

-

Reduced Nucleophilicity of the Amine: When this compound is the N-terminal residue to be acylated, its secondary amine is less nucleophilic than a primary amine, making the coupling reaction inherently more difficult.

-

Risk of Epimerization: While proline itself is generally resistant to racemization via the common oxazolone pathway, harsh coupling conditions or the use of certain reagent combinations (notably carbodiimides with HOBt in DMF) can promote epimerization at the α-carbon.[5][6]

-

Diketopiperazine Formation: When a dipeptide containing C-terminal proline (or a derivative) is deprotected on a solid support, it is highly susceptible to intramolecular cyclization, leading to the formation of a diketopiperazine and truncation of the peptide chain.[7]

Selecting the appropriate coupling strategy is therefore paramount to overcoming these challenges and ensuring high-yield, high-purity synthesis.

Mechanism of Action: Activating the Carboxyl Group

The fundamental principle of peptide coupling is the conversion of a stable carboxylic acid into a highly reactive species (an "active ester") that is susceptible to nucleophilic attack by an amine. The choice of coupling reagent dictates the nature of this active intermediate and the overall efficiency of the reaction.

Figure 1: General mechanism of amide bond formation using a coupling reagent.

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. Onium (aminium/uronium and phosphonium) salts are strongly recommended over carbodiimides for this sterically demanding coupling due to their higher reactivity and lower risk of side reactions.[2][3]

| Reagent Class | Example(s) | Mechanism & Suitability for this compound | Key Advantages | Limitations |

| Aminium/Uronium Salts | HATU, HCTU, HBTU | Forms highly reactive OAt (HATU) or OBt (HBTU/HCTU) active esters. The reaction proceeds rapidly, which is crucial for overcoming steric hindrance.[8][9][10] | Very High Efficiency: HATU is considered the gold standard for difficult couplings.[8][11] Low Racemization Risk: The HOAt moiety in HATU is particularly effective at suppressing racemization.[12] | Higher Cost: Generally more expensive than carbodiimides. Side Reaction: Potential for guanidinylation of the free amine if the reagent is used in large excess.[8] |

| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt (PyBOP) or OAt (PyAOP) active esters, similar to aminium salts. | High Efficiency: Very effective for hindered couplings.[13] No Guanidinylation: Avoids the key side reaction of aminium salts. | Byproduct Removal: The phosphine oxide byproducts can sometimes be difficult to remove. Cost: Can be expensive. |

| Newer Uronium Salts | COMU | Forms a highly reactive Oxyma-based active ester.[12] | High Efficiency: Performance is comparable to HATU.[13][14] Safety: Byproducts are non-explosive and water-soluble, simplifying workup.[12][15] | Newer Reagent: May be less established in some labs compared to HATU/HBTU. |

| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | DIC forms an O-acylisourea intermediate, which then reacts with an additive (HOBt, Oxyma) to form an active ester.[16] | Cost-Effective: Generally the most economical option. Water-Soluble Byproducts (EDC): Useful for solution-phase synthesis. | Lower Efficiency: Often too slow for severely hindered couplings, leading to low yields. High Racemization Risk: The DIC/HOBt combination is known to cause significant racemization of proline derivatives, especially in DMF.[5][6] Not Recommended. |

Recommendation: For the incorporation of this compound, HATU or COMU are the top-tier choices due to their high reactivity and superior ability to maintain stereochemical integrity.

Experimental Protocols

The following protocols are designed for optimal incorporation of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be peptide synthesis grade (anhydrous).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[17][18][19] The key step is the coupling of the Boc-protected hydroxyproline derivative.

Figure 2: SPPS workflow for a single coupling cycle.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reagents for Kaiser test

Procedure:

-

Resin Preparation: Swell the resin-bound peptide (1.0 equiv, e.g., 0.1 mmol) in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform standard deprotection (e.g., 20% piperidine in DMF, 2 x 10 min) and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[14]

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound (4.0 equiv, 0.4 mmol) and HATU (3.9 equiv, 0.39 mmol) in a minimal volume of DMF (e.g., 2 mL for a 0.1 mmol scale).

-

Add DIPEA (8.0 equiv, 0.8 mmol) to the solution. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the activation cascade with HATU.[8][20] Using a sufficient excess ensures the reaction equilibrium favors the activated species.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the solvent from the resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for a minimum of 2 hours. Insight: Due to the steric hindrance of the residue, a longer coupling time is recommended compared to standard amino acids.

-

-

Monitoring and Completion:

-

Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

-

A negative result (blue beads) indicates complete coupling. Proceed to wash the resin with DMF (5x) and DCM (3x).

-

A positive result (yellow/orange beads) indicates an incomplete reaction. Drain the vessel and repeat the coupling step (re-couple) with a freshly prepared activation mixture for another 2 hours.

-

-

Capping (Optional but Recommended): If the re-coupling is still incomplete, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Solution-Phase Synthesis using COMU

This protocol is suitable for fragment condensation or when SPPS is not viable.[21][22]

Materials:

-

Amine component (e.g., a peptide ester, 1.0 equiv)

-

This compound (1.1 equiv)

-

COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate) (1.1 equiv)

-

DIPEA (2.2 equiv)

-

Anhydrous DMF or Acetonitrile (ACN)

Procedure:

-

Reaction Setup: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.2 equiv) to the mixture and stir for 5-10 minutes at room temperature. Causality: COMU, like HATU, requires a base to facilitate the formation of the reactive Oxyma ester.[12]

-

Amine Addition: Add the amine component (1.0 equiv) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours. Insight: The high efficiency of COMU often drives the reaction to completion faster than traditional carbodiimide methods.[23]

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Yield / Incomplete Reaction | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Peptide aggregation on the solid support. | 1. Ensure you are using a high-potency onium salt reagent like HATU or COMU. Avoid carbodiimides.[3] 2. Increase coupling time (e.g., to 4 hours or overnight). Consider gentle heating (e.g., 40°C), but be mindful of potential epimerization.[3] 3. Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[3] |

| Detection of Diastereomeric Impurity (Epimerization) | 1. Use of a racemization-prone reagent combination (e.g., DIC/HOBt in DMF). 2. Excessive heating or prolonged exposure to base. | 1. Use HATU or COMU. The incorporated HOAt or Oxyma additives are superior to HOBt in suppressing racemization. 2. Avoid excessive heating. Use a weaker base like collidine instead of DIPEA if racemization is a persistent issue. |

| Chain Truncation (Peptide stops growing) | 1. Diketopiperazine formation after deprotection of the second residue in the chain (if Pro is at position 2). 2. Incomplete deprotection of the N-terminal Fmoc group. | 1. If synthesizing a dipeptide with C-terminal hydroxyproline, consider coupling a pre-formed dipeptide unit to the resin to bypass this sensitive step.[7] 2. Ensure deprotection is complete using a colorimetric test (e.g., check for piperidine-fulvene adduct in the UV spectrum of the drainage). |

Conclusion

The successful incorporation of this compound requires a departure from routine peptide synthesis protocols. The steric hindrance inherent to this residue necessitates the use of highly efficient onium salt coupling reagents. HATU and COMU are strongly recommended for their rapid kinetics and low propensity for racemization, ensuring high yields and stereochemical purity. By employing the optimized protocols and troubleshooting strategies detailed in this guide, researchers can effectively harness the unique structural properties of this valuable amino acid for the advancement of peptide-based therapeutics and chemical biology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols: Incorporation of Non-Natural Amino Acids into Bioactive Peptides

Introduction: Expanding the Chemical Vernacular of Peptides